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Compound of Interest

Compound Name: Fmoc-N-amido-PEG5-azide

Cat. No.: B15145495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-amido-PEG5-azide is a heterobifunctional linker molecule integral to the fields of

bioconjugation, peptide synthesis, and the development of targeted therapeutics such as

Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its

chemical properties, key experimental protocols for its use, and visual representations of its

structure and reaction workflows.

Core Chemical Properties and Structure
Fmoc-N-amido-PEG5-azide is characterized by three key functional components: a

fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene glycol (PEG)

spacer, and a terminal azide group. The Fmoc group provides a stable protecting group for the

amine, which can be readily removed under basic conditions. The hydrophilic PEG spacer

enhances the solubility of the molecule in aqueous media, a valuable property for biological

applications. The azide moiety allows for highly specific and efficient conjugation to alkyne-

containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition,

commonly known as "click chemistry".[1][2]

Below is a diagram illustrating the chemical structure of Fmoc-N-amido-PEG5-azide.

Caption: Chemical Structure of Fmoc-N-amido-PEG5-azide.
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The key quantitative data for Fmoc-N-amido-PEG5-azide are summarized in the table below

for easy reference.

Property Value Reference

Molecular Formula C27H36N4O7 [1]

CAS Number 2924480-17-9 [1][2]

Purity
Typically ≥95% (Varies by

supplier)

Storage
-20°C, desiccated, protect from

light
[3]

Experimental Protocols
The utility of Fmoc-N-amido-PEG5-azide lies in the sequential reactions of its two functional

ends. The following sections provide detailed protocols for the deprotection of the Fmoc group

and the subsequent conjugation via the azide group.

1. Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical first step to expose the primary amine for

further conjugation. This is typically achieved using a solution of piperidine in a polar aprotic

solvent like dimethylformamide (DMF).

Materials:

Fmoc-N-amido-PEG5-azide

Piperidine

Dimethylformamide (DMF)

Round bottom flask or reaction vessel

Stirring apparatus
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Protocol:

Dissolve the Fmoc-N-amido-PEG5-azide in DMF.

Prepare a 20% (v/v) solution of piperidine in DMF.

Add the 20% piperidine solution to the dissolved Fmoc-N-amido-PEG5-azide. A common

ratio is 10 mL of deprotection solution per gram of resin-bound substrate, which can be

adapted for solution-phase reactions.[4]

Stir the reaction mixture at room temperature. The reaction is typically rapid, with an initial

treatment of 2 minutes, followed by filtration and a second treatment of 5-10 minutes often

being sufficient for solid-phase synthesis.[4] For solution-phase deprotection, reaction times

may be around 20 minutes.[5]

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the deprotected product can be isolated. For solution-phase reactions, this

may involve precipitation in a non-polar solvent like ether.[5]
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Fmoc Deprotection Workflow

Start with Fmoc-protected compound

Dissolve in DMF

Add 20% Piperidine in DMF

React at Room Temperature

Monitor Reaction (TLC/LC-MS)

Isolate Deprotected Product

Free Amine Product

Click to download full resolution via product page

Caption: Experimental workflow for Fmoc deprotection.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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The azide group of Fmoc-N-amido-PEG5-azide (or its deprotected form) can be efficiently

conjugated to a terminal alkyne-containing molecule through a copper(I)-catalyzed click

reaction. This reaction forms a stable triazole linkage.[6]

Materials:

Azide-containing molecule (e.g., deprotected N-amido-PEG5-azide)

Alkyne-containing molecule

Copper(II) sulfate (CuSO4)

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[6]

Reducing agent (e.g., sodium ascorbate)[7][8]

Appropriate buffer (e.g., phosphate-buffered saline) or solvent system (e.g., DMSO/water)

Protocol for Stock Solution Preparation:[9]

Prepare a 100 mM solution of CuSO4 in water.

Prepare a 200 mM solution of the THPTA ligand in water.

Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made

fresh.

Dissolve the azide and alkyne components in a suitable solvent, such as DMSO or an

appropriate buffer.

Protocol for Conjugation Reaction:[6][9]

In a reaction vessel, combine the alkyne-containing molecule with the azide-containing

molecule. A slight excess of one reagent may be used to drive the reaction to completion.

Prepare the copper catalyst by mixing the CuSO4 and THPTA solutions. A 1:2 to 1:5 molar

ratio of Cu(I) to ligand is common.[8][9] Allow this mixture to stand for a few minutes to form

the complex.
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Add the copper/ligand complex to the reaction mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Allow the reaction to proceed at room temperature for 30-60 minutes.[6][9] The reaction

should be protected from light.

Upon completion, the conjugated product can be purified using methods such as size-

exclusion chromatography or affinity purification to remove unreacted reagents and the

copper catalyst.[9]
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CuAAC Experimental Workflow

Start with Azide and Alkyne Components

Combine Azide and Alkyne

Add Catalyst to Reactants

Prepare Cu(I)/Ligand Complex

Initiate with Sodium Ascorbate

Incubate at Room Temperature (Protect from Light)

Purify Conjugated Product

Triazole-Linked Product
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Caption: Experimental workflow for a CuAAC reaction.

Applications in Drug Development
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Fmoc-N-amido-PEG5-azide is particularly valuable in the synthesis of PROTACs.[1][2] In this

context, the deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase, while the

azide end can be "clicked" to an alkyne-modified ligand for a target protein of interest. The PEG

linker provides the necessary spacing and favorable physicochemical properties for the

resulting PROTAC to effectively induce the degradation of the target protein.

Conclusion
Fmoc-N-amido-PEG5-azide is a versatile and powerful tool for researchers in chemistry and

drug development. Its well-defined functional groups allow for controlled, sequential

conjugation reactions, making it an ideal linker for constructing complex biomolecules and

targeted therapeutics. The protocols outlined in this guide provide a solid foundation for the

successful application of this important chemical entity in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to Fmoc-N-amido-
PEG5-azide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15145495#fmoc-n-amido-peg5-azide-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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